

Tricyclamol chloride vs procyclidine comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tricyclamol Chloride

CAS No.: 3818-88-0

Cat. No.: S584187

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Compound Identification and Profile

Procyclidine hydrochloride is a muscarinic receptor antagonist. It crosses the blood-brain barrier and is used to treat drug-induced extrapyramidal disorders and parkinsonism [1]. The table below summarizes its core identifiers and properties.

Attribute	Description
CAS Number	1508-76-5 [2]
Molecular Weight	323.90 g/mol [2]
Chemical Formula	C ₁₉ H ₃₀ ClNO [2]
IUPAC Name	Not fully detailed in search results, but SMILES is provided [2].
SMILES	<chem>OC(C1=CC=CC=C1)(C2CCCCC2)CCN3CCCC3.[H]Cl</chem> [2]
Entry Terms	Tricyclamol; (±)-Procyclidine; Arpicolin; Kemadrin [1]
Pharmacologic Action	Muscarinic Antagonist [1]

Experimental Data on Mechanism and Binding

Procyclidine (Tricyclamol) has been characterized in various experimental settings, particularly in its binding to muscarinic receptors.

Thermodynamics of Antagonist Binding

A 1993 study investigated the binding of procyclidine and its enantiomers to rat heart **M2 muscarinic receptors** [3]. The key findings are summarized below.

Parameter	Finding for Procyclidine (Tricyclamol)
Receptor Subtype	M2 muscarinic receptor [3]
Radioligand Used	[3H]-N-methyl-scopolamine chloride [3]
Temperature Range	278-310 °K (Approx. 5-37 °C) [3]
Affinity (K_d)	(R)-enantiomers have 10 to 100-fold greater affinity than (S)-enantiomers [3]
Binding Driving Force	Entropy-driven for all antagonists studied [3]
Enthalpy (ΔH) Range	Large variation, from -29 kJ mol ⁻¹ to +30 kJ mol ⁻¹ [3]
Key Structural Insight	Hydrogen bond-forming OH groups and polarizable phenyl groups significantly contribute to binding thermodynamics [3].

Experimental Protocol: Receptor Binding Assay [3]

- Objective:** Determine the affinity and thermodynamic parameters of antagonists for the M2 muscarinic receptor.
- Tissue Preparation:** Rat heart membranes were used as the source of M2 receptors.
- Binding Reaction:** Membranes were incubated with the radioligand [3H]-N-methyl-scopolamine and varying concentrations of the competing antagonist (e.g., procyclidine enantiomers).

- **Temperature Variation:** Experiments were conducted at multiple temperatures between 278-310 °K.
- **Data Analysis:** IC50 values were determined from competition curves. Affinity constants (K_i) were calculated, and van't Hoff plots were constructed from the K_i values at different temperatures to determine the changes in enthalpy (ΔH) and entropy (ΔS).

The following diagram illustrates the workflow of this key experiment.

Experimental Workflow for Binding Thermodynamics

Pharmacokinetic Data in Humans

A 1985 clinical trial studied the pharmacokinetics and pharmacodynamics of procyclidine in six healthy volunteers [4]. The data is summarized below.

Pharmacokinetic Parameter	Value (Mean)
Bioavailability (Oral)	75% [4]
Time to Peak Plasma (T_{max})	1.1 hours (oral) [4]
Peak Plasma Concentration (C_{max})	116 ng/mL (after 9 mg base, oral) [4]
Volume of Distribution (V_d)	1.0 L/kg [4]
Clearance (CL)	0.052 L/h/kg [4]
Elimination Half-Life ($t_{1/2}$)	12.6 hours (oral) [4]

Clinical and Research Applications

Procyclidine is used in both clinical practice and preclinical research.

- **Primary Clinical Use:** Management of **drug-induced extrapyramidal disorders** and **parkinsonism** [1]. It is an important agent in Parkinson's disease, often used as monotherapy early in the disease or synergistically with L-dopa in more advanced stages [5].

- **Research Applications:** Procyclidine hydrochloride is used in studies related to Parkinson's disease and psychiatric disorders. It is also noted to have properties of an **N-methyl-D-aspartate (NMDA) antagonist**, making it relevant for studies on Soman-induced epilepsy [2].

Important Considerations for Researchers

- **Enantiomeric Specificity:** The (R)-enantiomer of procyclidine has significantly higher affinity for the M2 receptor than the (S)-enantiomer [3]. The specific enantiomeric form used in any study is a critical variable.
- **Lack of Contemporary Data:** A 1999 review highlighted a general paucity of pharmacokinetic information for anticholinergic drugs like procyclidine, especially concerning multiple-dose administration and use in the elderly population [5].
- **Receptor Subtype:** The detailed thermodynamic data available is specific to the **M2 muscarinic receptor subtype** [3]. Binding characteristics may differ at other muscarinic receptor subtypes (e.g., M1, M3).

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To cite this document: Smolecule. [Tricyclamol chloride vs procyclidine comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b584187#tricyclamol-chloride-vs-procyclidine-comparison>]

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